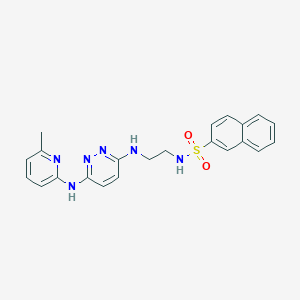

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule. It belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . The synthesis involved the use of ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials .科学的研究の応用

Synthesis and Chemical Properties

One-Pot Synthesis Techniques

Research has shown methodologies for synthesizing sulfonamide derivatives through one-pot processes. These techniques involve the reaction of amines with sulfonamides to produce heterocyclic compounds, demonstrating the versatility of sulfonamide-based compounds in synthetic chemistry (Rozentsveig et al., 2013). Similarly, a one-pot synthesis approach using catalytic zinc chloride for N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides highlights the efficiency and simplicity in synthesizing complex sulfonamide derivatives (Yu et al., 2014).

Structural and Spectroscopic Analysis

Detailed structural and spectroscopic analysis of sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, provides insights into their molecular geometry, electronic properties, and potential applications in material science and pharmacology. DFT studies and spectral analyses contribute to understanding the chemical behavior and interaction mechanisms of these compounds (Sarojini et al., 2012).

Biological Activities and Applications

Antibacterial Agents

The search for new antibacterial agents has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety. These compounds have been evaluated for their antibacterial activities, highlighting the potential of sulfonamide derivatives in developing new antibacterial treatments (Azab et al., 2013).

Protein Kinase Inhibition

Isoquinolinesulfonamides, derivatives related to the sulfonamide class, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This discovery underscores the therapeutic potential of sulfonamide derivatives in treating diseases associated with dysregulated protein kinase activity (Hidaka et al., 1984).

Polyimide Synthesis

The synthesis of novel organosoluble fluorinated polyimides derived from sulfonamide-linked diamines demonstrates the application of sulfonamide derivatives in materials science, particularly in developing high-performance polymers with unique electrical and optical properties (Chung & Hsiao, 2008).

作用機序

Target of Action

The primary target of this compound is Nitric oxide synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions .

Result of Action

The production of NO as a result of the compound’s action can have various molecular and cellular effects. For instance, in macrophages, NO mediates tumoricidal and bactericidal actions . The exact effects can vary depending on the cellular context and the level of NO produced.

将来の方向性

特性

IUPAC Name |

N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2S/c1-16-5-4-8-21(25-16)26-22-12-11-20(27-28-22)23-13-14-24-31(29,30)19-10-9-17-6-2-3-7-18(17)15-19/h2-12,15,24H,13-14H2,1H3,(H,23,27)(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFILHYWVRMEOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2983584.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2983586.png)

![2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone](/img/structure/B2983590.png)

![(3S,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2983597.png)

![2-Ethyl-N-[(2R)-1-methoxypropan-2-yl]-6-methylaniline](/img/structure/B2983599.png)

![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2983604.png)

![2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2983605.png)

![2-Amino-2-[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2983607.png)